molecular formula C27H24ClN3O2S B14948631 (2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Katalognummer: B14948631
Molekulargewicht: 490.0 g/mol
InChI-Schlüssel: ZBVHPFWQDYGVPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound characterized by its unique thiazine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the phenylethyl and chlorophenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, impacting the compound’s reactivity.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-N-(3-BROMOPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE
  • (2E)-N-(3-FLUOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE

Uniqueness

The uniqueness of (2E)-N-(3-CHLOROPHENYL)-4-OXO-3-(2-PHENYLETHYL)-2-[(2-PHENYLETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C27H24ClN3O2S

Molekulargewicht

490.0 g/mol

IUPAC-Name

N-(3-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C27H24ClN3O2S/c28-22-12-7-13-23(18-22)30-26(33)24-19-25(32)31(17-15-21-10-5-2-6-11-21)27(34-24)29-16-14-20-8-3-1-4-9-20/h1-13,18-19H,14-17H2,(H,30,33)

InChI-Schlüssel

ZBVHPFWQDYGVPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCN=C2N(C(=O)C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.